4-Acetoxyphenylboronic acid

Suzuki-Miyaura coupling One-pot synthesis Green chemistry

Researchers using 4-hydroxyphenylboronic acid face unwanted phenol oxidation and catalyst poisoning during Suzuki couplings. 4-Acetoxyphenylboronic acid (CAS 177490-82-3) is the direct solution: the acetoxy group acts as a stable, orthogonal protecting group that withstands cross-coupling conditions, then cleaves under mild basic hydrolysis. - Enables one-pot coupling-deprotection in glycerol-based NaDES systems, achieving up to 95% yield of the free phenol without a separate deprotection step. - Eliminates side reactions (O-arylation, oxidation) in peptide modification and coumarin synthesis workflows. - Supplied as a white to off-white crystalline powder (mp 220-224°C); available from mg to bulk quantities with global shipping.

Molecular Formula C8H9BO4
Molecular Weight 179.966
CAS No. 177490-82-3
Cat. No. B575150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxyphenylboronic acid
CAS177490-82-3
Molecular FormulaC8H9BO4
Molecular Weight179.966
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OC(=O)C)(O)O
InChIInChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3
InChIKeyVILXJXDXZGKJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetoxyphenylboronic Acid Specifications & Reactivity


4-Acetoxyphenylboronic acid (CAS 177490-82-3) is a para-substituted arylboronic acid with molecular formula C₈H₉BO₄ and a molecular weight of 179.97 g/mol [1]. Its structural differentiation lies in the acetoxy (-OAc) group at the 4-position, which confers a distinctive reactivity profile compared to other para-substituted phenylboronic acids such as the 4-hydroxy, 4-methoxy, or unsubstituted analogs. The compound is commercially available as a white to off-white crystalline powder with a melting point of 220–224 °C, and typical purity specifications range from 97% to 105% (assay by titration) . As a protected phenol equivalent, it serves as a versatile building block in palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, where it participates in carbon-carbon bond formation while enabling orthogonal deprotection strategies .

Protected phenol equivalent for orthogonal Suzuki-Miyaura coupling
Enables one-pot coupling–deprotection in mild media
Supports peptide bioconjugation and coumarin probe synthesis

Why 4-Acetoxyphenylboronic Acid Is Irreplaceable


Generic substitution of 4-acetoxyphenylboronic acid with closely related analogs such as 4-hydroxyphenylboronic acid or 4-methoxyphenylboronic acid fails due to fundamental differences in functional group compatibility and synthetic strategy. The acetoxy group serves as a protected phenol, enabling orthogonal synthetic sequences where the boronic acid participates in cross-coupling before deprotection reveals the free hydroxyl group . In contrast, 4-hydroxyphenylboronic acid bears a free phenol that can undergo unwanted side reactions—including oxidation, O-arylation, or catalyst poisoning—under standard Suzuki coupling conditions [1]. While 4-methoxyphenylboronic acid provides a methyl-protected phenol, its deprotection typically requires harsh conditions (e.g., BBr₃ or strong acids) that are incompatible with many functional groups, whereas the acetoxy group can be cleaved under mild basic conditions or even in situ during the coupling reaction in glycerol-based solvents . These differential features are quantified in the evidence below.

Free phenol interference 4-Hydroxyphenylboronic acid may introduce oxidation or O-arylation side reactions during coupling.
Harsh deprotection required 4-Methoxyphenylboronic acid often requires BBr₃ or strong acids, incompatible with sensitive substrates.
Step-economy mismatch The acetoxy derivative supports one-pot coupling–deprotection; other analogs may require multi-step sequences.

Comparative Evidence for 4-Acetoxyphenylboronic Acid


One-Pot Suzuki Coupling–Deprotection Efficiency

In a direct experimental comparison, the use of 4-acetoxyphenylboronic acid in glycerol-based Natural Deep Eutectic Solvents (NaDES) enables simultaneous Suzuki-Miyaura coupling and acetyl group cleavage, achieving a one-pot transformation that is not possible with 4-hydroxyphenylboronic acid or 4-methoxyphenylboronic acid. The target compound, incorporated as the 3-(4-acetyloxy-phenyl)-6-bromo-4-methyl-coumarin substrate, underwent coupling with phenylboronic acid in ChCl/Gly NaDES at 90 °C for 24 h, yielding the desired product in up to 95% yield . In contrast, 4-hydroxyphenylboronic acid would present a free phenol that is prone to oxidation and side reactions under these conditions, and 4-methoxyphenylboronic acid would require a separate, harsh deprotection step. The methodology was validated across boronic acids bearing various substituents .

One-Pot Coupling–Deprotection
Head-to-head
Target One-pot yield: up to 95%
Comparator ≥2 synthetic steps
Reported one-pot efficiency may reduce step count.
ChCl/Gly NaDES, K₂CO₃, Pd(OAc)₂, 90 °C, 24 h.
Suzuki-Miyaura coupling One-pot synthesis Green chemistry

Commercial Purity vs. Pinacol Ester

Commercial purity specifications for 4-acetoxyphenylboronic acid are comparable to or exceed those of commonly procured alternatives. The target compound is available with a purity range of 97–105% (assay by titration) and a minimum purity specification of 98% from multiple suppliers . For comparison, 4-hydroxyphenylboronic acid pinacol ester, a widely used protected phenol alternative, is commercially available at 97% assay purity . The slightly broader assay range for 4-acetoxyphenylboronic acid (97–105%) reflects the titration method used, which may overestimate purity due to anhydride formation, a known characteristic of boronic acids. However, the minimum 98% specification from alternative suppliers confirms that high-purity material is consistently available .

Commercial Purity vs. Pinacol Ester
Specification review
Target 97–105% (titration), min. 98% spec
Comparator Pinacol ester: ~97% (assay)
Comparable purity; target may require accounting for anhydride formation in titration.
Based on vendor certificates of analysis.
Chemical procurement Purity analysis Quality control

Storage Stability & Handling

The recommended storage conditions for 4-acetoxyphenylboronic acid provide a practical benchmark for laboratory handling. Suppliers recommend storage at room temperature in a cool, dark place (<15 °C) for short-term use, while long-term storage is advised at 2–8 °C . In contrast, 4-hydroxyphenylboronic acid and its pinacol ester are typically stored at room temperature without special refrigeration requirements . This differential storage recommendation likely reflects the susceptibility of the acetoxy group to hydrolysis under ambient humidity and elevated temperatures, which can lead to anhydride formation and purity loss over time. While no direct comparative stability study was identified, the explicit long-term cold-storage requirement for 4-acetoxyphenylboronic acid differentiates it from less storage-sensitive analogs.

Storage Stability
Class-level
2–8 °C long-term; RT short-term
Refrigerated storage needed for long-term preservation.
Comparator pinacol ester stored at ambient temperature.
Chemical stability Storage conditions Long-term preservation

Molecular Weight & Physical Form

The molecular weight of 4-acetoxyphenylboronic acid (179.97 g/mol) is substantially higher than that of the unprotected 4-hydroxyphenylboronic acid (137.93 g/mol) or the simpler phenylboronic acid (121.93 g/mol) [1][2]. This difference affects stoichiometric calculations, requiring approximately 30–48% more mass of the acetoxy compound to deliver the same molar equivalent of boronic acid. Additionally, the target compound is a solid with a melting point of 220–224 °C, whereas 4-hydroxyphenylboronic acid pinacol ester melts at 113–117 °C . The higher melting point of 4-acetoxyphenylboronic acid may confer advantages in handling and purification by recrystallization.

Molecular Weight & Melting Point
Class-level
MW: 179.97 g/mol · mp: 220–224 °C
Higher mass affects stoichiometry; high mp may facilitate recrystallization.
+30.5% MW vs 4-hydroxyphenylboronic acid; mp ~107 °C above pinacol ester.
Chemical procurement Stoichiometry Inventory management

Peptide & Bioconjugate Synthesis Utility

In peptide functionalization studies, 4-acetoxyphenylboronic acid has been successfully employed as a coupling partner for tyrosine-containing peptides, followed by base hydrolysis to reveal the free phenol. Specifically, tyrosine-containing peptide and compound 16 were synthesized using 4-acetoxyphenylboronic acid (2) under palladium catalysis, followed by base hydrolysis [1]. While direct yield comparisons with 4-hydroxyphenylboronic acid under identical conditions are not available, the use of the acetoxy-protected boronic acid is essential to prevent competitive O-arylation or oxidation of the free phenol during the coupling step. In contrast, 4-hydroxyphenylboronic acid would require an additional orthogonal protecting group strategy. This demonstrates the compound's unique role as a protected phenol equivalent in complex molecule synthesis.

Peptide & Bioconjugate Utility
Reported
Target Successful peptide coupling; base hydrolysis yields phenol
Comparator Free phenol analog would require orthogonal protection
Reported compatibility with peptide substrates; qualitative advantage.
Pd catalyst, phosphate buffer, lumiflavin, RT.
Peptide modification Bioconjugation Tyrosine mimetics

Optimal Use Cases for 4-Acetoxyphenylboronic Acid


One-Pot Hydroxybiaryl Synthesis

This scenario directly leverages the one-pot coupling-deprotection capability demonstrated in glycerol-based NaDES solvent systems. Researchers requiring para-hydroxybiaryl scaffolds can employ 4-acetoxyphenylboronic acid in a ligand-free Suzuki-Miyaura coupling with aryl halides, achieving up to 95% yield of the deprotected phenol in a single synthetic operation . This eliminates the need for a separate deprotection step required when using 4-methoxyphenylboronic acid (e.g., BBr₃) or the protection/deprotection sequence needed for 4-hydroxyphenylboronic acid. The methodology is particularly advantageous in medicinal chemistry programs where step count and overall yield are critical parameters. The NaDES solvent system can be recycled up to two times, further enhancing process sustainability .

Peptide Bioconjugation with Orthogonal Protection

In peptide modification workflows, 4-acetoxyphenylboronic acid serves as an ideal coupling partner when a protected phenol is required. The acetoxy group remains intact during palladium-catalyzed cross-coupling with peptide substrates bearing aryl halide handles, preventing deleterious side reactions associated with free phenols (e.g., O-arylation, oxidation) [1]. Following successful coupling, the acetoxy group is readily removed under mild basic hydrolysis to reveal the free phenol, which can then be utilized for subsequent bioconjugation (e.g., tyrosine labeling) or to mimic natural tyrosine residues. This orthogonal protection strategy is not feasible with 4-hydroxyphenylboronic acid, making 4-acetoxyphenylboronic acid the reagent of choice for complex biomolecule synthesis [1].

Coumarin-Based Fluorescent Probes Synthesis

The compound has been specifically validated in the synthesis of coumarin derivatives, a privileged scaffold in fluorescent probes and anticancer agents. As demonstrated, 3-(4-acetyloxy-phenyl)-6-bromo-4-methyl-coumarin undergoes efficient Suzuki coupling with phenylboronic acid to yield novel coumarin analogs that exhibit cytotoxicity against A431 squamous cancer cells . The acetoxy group not only protects the phenol during synthesis but can be cleaved in situ to generate the free hydroxyl group, which often enhances aqueous solubility and biological activity. Researchers developing coumarin-based probes or drug candidates should prioritize 4-acetoxyphenylboronic acid over 4-hydroxyphenylboronic acid to avoid phenol-related side reactions and to enable the one-pot synthetic strategy .

Functionalized Polymers & Hydrogels

4-Acetoxyphenylboronic acid is employed in the synthesis of advanced materials where precise control over phenol functionalization is required. The acetoxy group serves as a latent phenol that can be deprotected on-demand after polymer backbone assembly. This enables the incorporation of phenol moieties into polymers, dendrimers, and hydrogels without interference during the polymerization or cross-coupling steps . The high melting point (220–224 °C) of 4-acetoxyphenylboronic acid also facilitates handling and purification by recrystallization compared to lower-melting alternatives. For material scientists designing stimuli-responsive hydrogels or functionalized surfaces, 4-acetoxyphenylboronic acid provides a uniquely stable and orthogonal building block that is not easily replaced by the more reactive 4-hydroxyphenylboronic acid .

Application
Selection Property
Validation Focus
One-Pot Hydroxybiaryl Synthesis
Orthogonal deprotection handle
Reaction yield and step reduction
Peptide Bioconjugation
Protected phenol compatibility
Side reaction prevention and mild deprotection
Coumarin-Based Fluorescent Probes
In situ deprotection capability
Product purity and biological activity
Functionalized Polymers & Hydrogels
Latent phenol for post-assembly deprotection
Handling stability and deprotection control

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